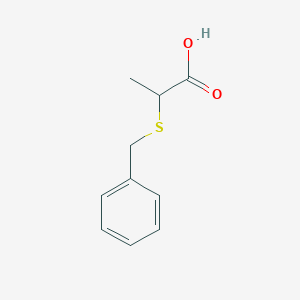

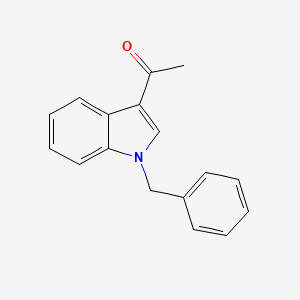

![molecular formula C8H11BrO2 B1267070 2-溴双环[2.2.1]庚烷-1-羧酸 CAS No. 74830-47-0](/img/structure/B1267070.png)

2-溴双环[2.2.1]庚烷-1-羧酸

描述

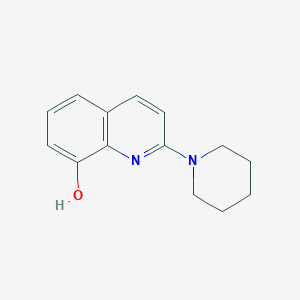

2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound belonging to the class of bicyclic compounds with a bromine atom and a carboxylic acid group attached to the bicyclic heptane ring. Its unique structure has prompted studies into its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid and its analogues has been a subject of interest due to their potential in various chemical applications. For example, a rigid non-chiral analogue of 2-aminoadipic acid was synthesized from dimethyl-meso-2,5-dibromohexanedioate in a six-step process, showcasing a method to produce structurally similar compounds (Kubyshkin, Mikhailiuk, & Komarov, 2007).

Molecular Structure Analysis

Structural analysis of compounds related to 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid has been carried out using techniques such as 1H NMR spectroscopy. These studies confirm the predicted structures and provide insights into the spatial arrangement of atoms within the molecule, as demonstrated in the synthesis and structural analysis of 6-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (Park et al., 2008).

Chemical Reactions and Properties

The chemical behavior of 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid under various conditions has been explored, including its reactivity during reduction with lithium aluminium hydride. This reaction does not produce a single product but a mixture, challenging previous assumptions and highlighting the compound's reactivity (Macmillan & Pryce, 1971).

Physical Properties Analysis

The physical properties of 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various environments and applications. Studies focusing on the crystal structure of related compounds provide valuable information on these aspects (Fortier et al., 1979).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for participating in various chemical reactions, are essential for harnessing 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid in synthetic applications. For instance, its transformation under solvolysis conditions has been studied to understand its stability and reactivity better (Della & Elsey, 1995).

科学研究应用

化学行为和合成

- 2-溴双环[2.2.1]庚烷-1-羧酸在用氢化铝锂还原过程中发生重排,形成羟甲基双环庚烷和 1-羟甲基双环庚烷的混合物,并有外消旋-2-溴-1-羟甲基双环庚烷共同中间体的证据 (Macmillan 和 Pryce,1971 年)。

立体化学研究

- 该化合物参与了与 Nametkin 转移立体化学相关的研究,为相关化合物中外消旋甲基的迁移提供了证据 (Cameron 等人,1994 年)。

新化学实体的开发

- 使用与 2-溴双环[2.2.1]庚烷-1-羧酸密切相关的 2-叠氮化双环庚烷,开发了 1-降冰片烷基-5-R-1H-1,2,3-三唑-4-羧酸的合成工艺。这个过程有助于为进一步的研究创造新的化学实体 (Pokhodylo 等人,2017 年)。

衍生物的合成

- 已经对 3-氨基-5-和 -6-羟基双环庚烷-2-羧酸的对映异构体的合成和立体结构进行了研究,这些是对象化合物的衍生物。这些研究有助于理解该化合物的结构行为 (Palkó 等人,2005 年)。

医学研究应用

- 该化合物参与了研究其在大鼠中的行为,特别是与它的降血糖作用和潜在的转运特异性应用有关 (Christensen 和 Cullen,1969 年)。

属性

IUPAC Name |

2-bromobicyclo[2.2.1]heptane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrO2/c9-6-3-5-1-2-8(6,4-5)7(10)11/h5-6H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBWYLCYNUIVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1CC2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948186 | |

| Record name | 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid | |

CAS RN |

74830-47-0, 2534-90-9 | |

| Record name | NSC143955 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC122469 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Thiabicyclo[3.2.1]octan-3-one](/img/structure/B1267008.png)